molecular formula C7H7ClFNO2S B6150586 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1099029-88-5

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No. B6150586
CAS RN: 1099029-88-5
M. Wt: 223.7
InChI Key:
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Description

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide (CFMBS) is a sulfonamide compound that has been the subject of research in a variety of scientific fields. It has been used in the synthesis of a variety of compounds, and has been studied for its potential biological and physiological effects.

Scientific Research Applications

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential as an antimicrobial agent, as a potential inhibitor of the enzyme cyclooxygenase-2, and as a potential inhibitor of the enzyme aldose reductase. It has also been studied for its potential as a potential anti-cancer agent, as a potential anti-inflammatory agent, and as a potential anti-diabetic agent.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation and pain. 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars. Inhibition of aldose reductase can lead to reduced levels of sugar in the blood, which can be beneficial for those with diabetes.
Biochemical and Physiological Effects
3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide can act as an antimicrobial agent, and can inhibit the growth of a variety of bacteria and fungi. It has also been shown to have anti-inflammatory and anti-diabetic effects in animal models. Additionally, it has been shown to reduce the production of prostaglandins, which can lead to reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its antimicrobial and anti-inflammatory effects have been demonstrated in a variety of studies. However, it is important to note that the effects of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide have not been extensively studied in humans, and its use in clinical trials is still in the early stages. Additionally, its effects may vary depending on the dose and the individual.

Future Directions

There are a variety of potential future directions for the study of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide. Further research is needed to determine its potential as an antimicrobial and anti-inflammatory agent in humans. Additionally, further research is needed to determine the optimal dose and method of administration. Additionally, further research is needed to determine its potential as an anti-diabetic agent, and to investigate its potential effects on other metabolic processes. Finally, further research is needed to investigate the potential side effects of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide, and to determine its long-term safety.

Synthesis Methods

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-fluorobenzene-1-sulfonyl chloride with N-methylbenzylamine in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide, as well as hydrochloric acid as a by-product. The second step involves the removal of the hydrochloric acid by-product, which is accomplished by the addition of sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide involves the introduction of a chlorine and a fluorine atom onto a benzene ring, followed by the addition of a methyl group and a sulfonamide functional group.", "Starting Materials": [ "Benzene", "Chlorine gas", "Fluorine gas", "Methylamine", "Sulfuric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of benzene using a mixture of sulfuric acid and nitric acid to form nitrobenzene.", "Step 2: Reduction of nitrobenzene using sodium nitrite and hydrochloric acid to form aniline.", "Step 3: Chlorination of aniline using chlorine gas and hydrochloric acid to form 3-chloroaniline.", "Step 4: Fluorination of 3-chloroaniline using fluorine gas and sodium chloride to form 3-chloro-2-fluoroaniline.", "Step 5: Methylation of 3-chloro-2-fluoroaniline using methylamine and sodium hydroxide to form 3-chloro-2-fluoro-N-methylaniline.", "Step 6: Sulfonation of 3-chloro-2-fluoro-N-methylaniline using sulfuric acid to form 3-chloro-2-fluoro-N-methylbenzenesulfonic acid.", "Step 7: Conversion of 3-chloro-2-fluoro-N-methylbenzenesulfonic acid to 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide using sodium bicarbonate and ethyl acetate.", "Step 8: Purification of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide using water and recrystallization." ] }

CAS RN

1099029-88-5

Product Name

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.7

Purity

93

Origin of Product

United States

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